molecular formula C8H9BrO2 B13592318 (s)-2-Bromo-4-(1-hydroxyethyl)phenol

(s)-2-Bromo-4-(1-hydroxyethyl)phenol

Cat. No.: B13592318
M. Wt: 217.06 g/mol
InChI Key: ZZLCMZHDPGZELP-YFKPBYRVSA-N
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Description

(s)-2-Bromo-4-(1-hydroxyethyl)phenol is a chiral compound belonging to the class of phenols It is characterized by the presence of a bromine atom at the second position and a hydroxyethyl group at the fourth position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Bromo-4-(1-hydroxyethyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under mild and convenient conditions . The reaction is scalable and can be performed at room temperature with a short reaction time.

Industrial Production Methods

Industrial production of this compound typically involves the use of bromination and Pd-catalyzed cross-coupling reactions. These methods allow for the efficient and large-scale synthesis of the compound, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(s)-2-Bromo-4-(1-hydroxyethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(s)-2-Bromo-4-(1-hydroxyethyl)phenol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (s)-2-Bromo-4-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in inhibiting oxidative damage and reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-(1-hydroxyethyl)phenol: A phenol derivative with similar structural features but lacking the bromine atom.

    4-(2-hydroxyethyl)phenol: Another phenol derivative with a hydroxyethyl group at a different position.

Uniqueness

(s)-2-Bromo-4-(1-hydroxyethyl)phenol is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H9BrO2

Molecular Weight

217.06 g/mol

IUPAC Name

2-bromo-4-[(1S)-1-hydroxyethyl]phenol

InChI

InChI=1S/C8H9BrO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,10-11H,1H3/t5-/m0/s1

InChI Key

ZZLCMZHDPGZELP-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)O)Br)O

Canonical SMILES

CC(C1=CC(=C(C=C1)O)Br)O

Origin of Product

United States

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